4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid
Description
Significance of Polysubstituted Pyridine (B92270) Scaffolds in Chemical Research
Polysubstituted pyridine scaffolds are of paramount importance in chemical research, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. organic-chemistry.org The pyridine moiety's ability to engage in hydrogen bonding and its polar nature contribute to its role as a key pharmacophore in drug design. researchgate.net The presence of multiple, distinct functional groups on the pyridine ring allows for precise tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and material characteristics. rsc.org
Recent advancements in synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions, have significantly facilitated the assembly of complex polysubstituted pyridines. rsc.orgbcrcp.ac.in These methods offer efficient pathways to novel chemical entities with potential applications in various fields.
Historical Context of Pyridinecarboxylic Acid Synthesis and Utility
The history of pyridinecarboxylic acids is intertwined with the development of organic chemistry itself. The three simple isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, or niacin), and isonicotinic acid (4-pyridinecarboxylic acid)—have been known for over a century. orgsyn.org Early synthetic methods often involved the oxidation of the corresponding alkylpyridines (picolines). allbiopharm.com For instance, the oxidation of 2-picoline has been a common route to picolinic acid.
Over the years, more sophisticated methods for the synthesis of substituted pyridinecarboxylic acids have been developed, driven by the need for more complex and precisely functionalized molecules. chemicalbook.comnist.gov These methods include cycloaddition reactions, functionalization of pre-existing pyridine rings, and ring-closing reactions of acyclic precursors. The utility of pyridinecarboxylic acids is vast, ranging from their role as essential vitamins (niacin) to their use as precursors for pharmaceuticals and as ligands in coordination chemistry. researchgate.net
Overview of Research Trajectories for 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid and Related Structures
While the broader class of halogenated and nitrated pyridines has been extensively studied, specific research on this compound is not widely documented in publicly available scientific literature. Its existence is confirmed through chemical supplier databases, which provide some basic physical and chemical data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 850544-26-2 |
| Molecular Formula | C₆H₂Cl₂N₂O₄ |
| Molecular Weight | 236.997 g/mol |
| Appearance | Yellow to orange crystalline powder |
This data is compiled from chemical supplier information.
The research trajectory for this specific compound appears to be in its nascent stages, likely as a specialized building block in proprietary or early-stage discovery research. The high degree of functionalization, with two chloro substituents, a nitro group, and a carboxylic acid, suggests its potential as a versatile intermediate for creating highly substituted pyridine derivatives. The chloro groups can serve as handles for nucleophilic substitution or cross-coupling reactions, while the nitro group can be reduced to an amino group, providing another point for diversification. The carboxylic acid allows for amide bond formation and other classical transformations.
Research on structurally related compounds, such as other dichloronitropyridines and nitropicolinic acids, is more established. These compounds are often explored for their potential in medicinal chemistry and as intermediates in the synthesis of agrochemicals. The insights gained from these related structures can inform the potential research directions for this compound, which likely includes its evaluation as a scaffold for novel bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYWPPPPRSSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Retrosynthetic Analysis of the 4,6-Dichloro-5-nitro-2-pyridinecarboxylic Acid Framework
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in This process involves "disconnections," which are the theoretical breaking of bonds that correspond to the reverse of known, reliable chemical reactions. amazonaws.com
For this compound, the analysis begins by identifying the key functional groups: a carboxylic acid, a nitro group, and two chloro substituents on the pyridine (B92270) ring. The primary disconnections can be visualized as follows:
Functional Group Interconversion (FGI): The carboxylic acid at the C2 position can be retrosynthetically disconnected via an FGI transform. A common synthetic equivalent for a carboxylic acid is an ester or a nitrile group, which can be hydrolyzed in the forward synthesis. This leads to precursor 1 , methyl 4,6-dichloro-5-nitro-2-pyridinecarboxylate.
C-N Bond Disconnection (Nitration): The bond between the pyridine ring and the nitro group at the C5 position is a logical point for disconnection. This corresponds to an electrophilic aromatic substitution (nitration) reaction in the forward direction. This step simplifies the target to precursor 2 , 4,6-dichloro-2-pyridinecarboxylic acid, or its corresponding ester.
C-C Bond Disconnection (Carboxylation): Alternatively, the bond between the pyridine ring and the C2-carboxylic acid group can be disconnected. This suggests a carboxylation reaction in the forward synthesis on a dichloronitropyridine precursor, such as 3 , 2,4-dichloro-3-nitropyridine.
This analysis generates a synthetic tree with multiple potential routes. ub.edu A plausible and common strategy would involve starting with a dichlorinated pyridine scaffold, introducing the carboxylic acid (or a precursor) at the C2 position, and finally performing a regioselective nitration at the C5 position. This approach leverages the directing effects of the existing substituents to control the regiochemistry of the final nitration step.
Classical Synthetic Routes to Dichloronitropyridine Systems
Classical synthetic methods typically rely on stepwise functionalization of a pre-formed pyridine ring using well-established reaction types like electrophilic aromatic substitution and functional group manipulations.
The introduction of a nitro group onto a dichloropyridine ring is a key step in many classical syntheses. The nitration of dichloropyridines is typically achieved using a mixture of nitric acid and a strong acid, such as sulfuric acid or oleum (B3057394) (fuming sulfuric acid). google.com The strong acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reaction conditions are often harsh, requiring elevated temperatures. For instance, the nitration of 2,6-dichloropyridine (B45657) to produce 2,6-dichloro-3-nitropyridine (B41883) has been well-documented. google.comgoogle.com While the substrate is different from our immediate precursor (2 ), the reaction chemistry is directly analogous. The presence of the electron-withdrawing chloro and carboxyl groups on the target's precursor deactivates the ring towards electrophilic substitution, necessitating forcing conditions. The use of oleum is beneficial as it allows for lower molar ratios of nitric acid to be used and can reduce the evolution of hazardous nitrogen oxide fumes. google.com
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | HNO₃, Oleum (10-65%) | - | 85-150 | ~70-77 | google.com |
| 2,6-Dichloropyridine | HNO₃, H₂SO₄ | - | 110-120 | 51.8 | google.com |
This table presents typical conditions for the nitration of a dichloropyridine substrate, which are indicative of the conditions required for the nitration of 4,6-dichloro-2-pyridinecarboxylic acid.
Introducing a carboxylic acid group onto a pyridine ring classically involves several strategies. A direct carboxylation of the C-H bond is challenging. More common methods involve the introduction of a functional group that can be later converted into a carboxylic acid.
One of the most reliable methods is the hydrolysis of a corresponding ester, which can be formed from the alcohol and the acid chloride. A direct synthetic route to 4,6-dichloro-2-pyridinecarboxylic acid involves the hydrolysis of its methyl or ethyl ester. chemicalbook.com For example, methyl 4,6-dichloropyridine-2-carboxylate can be hydrolyzed to the desired carboxylic acid in high yield using a base like sodium hydroxide (B78521) in an alcohol/water solvent mixture. chemicalbook.com
Another classical approach is the oxidation of an alkyl group, typically a methyl group, at the desired position. If 4,6-dichloro-2-methyl-5-nitropyridine were available, it could be oxidized to the target carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Finally, the hydrolysis of a nitrile (CN) group is a viable route, though the synthesis of the requisite cyanopyridine precursor might be complex.
Modern Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods, often employing transition-metal catalysis.
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles like pyridine, potentially streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. nih.goveurekaselect.com Various metals, including palladium, rhodium, iridium, and copper, have been used to catalyze the formation of C-C and C-X bonds at specific positions on the pyridine ring. nih.gov
For the synthesis of this compound, modern catalytic methods could be envisioned for several key steps:
Catalytic Carboxylation: Instead of relying on the hydrolysis of a pre-formed ester, direct carboxylation of a C-H bond using carbon dioxide (CO₂) as a C1 source is a highly attractive, atom-economical strategy. Recently, a copper-catalyzed method for the C4-selective carboxylation of pyridines has been developed. chemistryviews.org This process involves an initial C-H phosphination, followed by a copper-catalyzed reaction of the resulting phosphonium (B103445) salt with CO₂ at room temperature. chemistryviews.org While this specific method targets the C4 position, the development of related catalytic systems could enable direct C2 carboxylation of a 4,6-dichloro-5-nitropyridine intermediate.
Catalytic Nitration: While classical nitration is effective, it requires harsh, corrosive acids. Modern approaches to nitration are being explored, although catalytic electrophilic nitration remains less developed than other transformations. Some methods involve decarboxylative nitration, where a carboxylic acid is replaced with a nitro group, but this would not be applicable for synthesizing the target molecule itself. chemrevlett.com
The target molecule, this compound, is achiral as it possesses a plane of symmetry and no stereocenters. Therefore, stereoselective synthesis is not a consideration for its preparation.
However, if chiral derivatives were desired—for instance, by replacing a chloro substituent with a chiral group or by synthesizing a related chiral piperidine (B6355638) derivative—modern catalytic asymmetric methods would be essential. nih.govnih.gov The field of asymmetric catalysis has produced powerful methods for the enantioselective synthesis of chiral pyridines and their reduced derivatives. nih.govmdpi.com These strategies often involve the use of chiral ligands in combination with transition metals (e.g., copper, iridium, ruthenium) to control the stereochemical outcome of reactions such as conjugate additions, hydrogenations, or allylic aminations. nih.govmdpi.comrsc.org For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines can produce a wide range of chiral pyridine derivatives with excellent enantioselectivity. nih.gov
Process Optimization and Scalability Studies for this compound Synthesis
Specific studies on the process optimization and scalability for the synthesis of this compound have not been identified in the surveyed literature. Information regarding the following subsections is therefore unavailable.
There is no specific data available detailing strategies for yield enhancement or the minimization of side products for this particular synthesis.
Information concerning reactor design, reaction engineering, or scalability aspects for the production of this compound is not documented in accessible scientific or technical literature.
Green Chemistry Principles in the Synthesis of this compound
While the application of green chemistry principles is crucial in modern chemical synthesis, specific examples or studies related to the synthesis of this compound are not available. rasayanjournal.co.inmdpi.commdpi.com The following sections are based on general principles of green chemistry. jocpr.comrsc.orgprimescholars.com
There are no published studies on the specific solvent selection or the use of alternative reaction media for the synthesis of this compound. General green chemistry practices encourage the use of safer solvents with lower environmental impact or exploring solvent-free reaction conditions where feasible. unibo.it
A calculation of the atom economy for any proposed synthesis of this compound cannot be performed without a defined and validated reaction scheme. nih.govrsc.org Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Strategies for waste reduction would be dependent on the specific synthetic route employed, which is not detailed in the available literature.
Chemical Reactivity and Transformation of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C-2 position is a primary site for modification, allowing for the synthesis of various derivatives such as esters and amides. Its proximity to the ring nitrogen also influences its potential for decarboxylation.
Esterification and Amidation Reactions
Carboxylic acids are readily converted into esters and amides through various well-established synthetic methods. Esterification of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid can be achieved under acidic conditions with an alcohol, typically in the presence of a catalyst like sulfuric acid or through the use of coupling agents.
Amidation involves the reaction of the carboxylic acid with an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond, especially when reacting with less nucleophilic amines. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These reactions are crucial for incorporating the pyridine (B92270) scaffold into larger molecules.
Table 1: Representative Conditions for Esterification and Amidation
| Reaction Type | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methanol | Reflux | Methyl Ester |
| Amidation | Benzylamine, EDC, HOBt | DMF | Room Temp | N-Benzyl Amide |
Note: This table represents generalized conditions based on standard organic chemistry principles, as specific experimental data for this compound is not extensively published.
Decarboxylation Pathways
The thermal removal of the carboxylic acid group as carbon dioxide is a known reaction for pyridine-2-carboxylic acids (picolinic acids). The mechanism is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. The stability of this intermediate is key to the reaction rate.
For substituted picolinic acids, the electronic nature of the ring substituents plays a significant role. Electron-withdrawing groups, such as the nitro group and chlorine atoms present in this compound, are expected to influence the electron density of the pyridine ring. While a nitro group at the 5-position has been observed to have a relatively minor effect on the decarboxylation rate of picolinic acid itself, the cumulative electronic effect of all three electron-withdrawing substituents would likely impact the thermal stability and the conditions required for decarboxylation.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of the nitro group and chlorine atoms. This makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.
Regioselectivity of Chlorine Displacement in the Pyridine Ring
The pyridine ring contains two chlorine atoms at the C-4 and C-6 positions, which are para and ortho to the electron-withdrawing nitro group, respectively. Both positions are activated towards nucleophilic attack. The regioselectivity of the substitution, determining which chlorine is replaced first, depends on several factors:
Electronic Activation : Both the C-4 and C-6 positions are electronically activated by the nitro group and the ring nitrogen. The formation of the negatively charged intermediate (Meisenheimer complex) is stabilized by resonance involving these groups.
Steric Hindrance : The C-6 position is adjacent to the bulky carboxylic acid group (or its derivative), which can sterically hinder the approach of a nucleophile compared to the more accessible C-4 position.
In many cases involving similar substituted pyridines and pyrimidines, nucleophilic attack preferentially occurs at the less sterically hindered position. Therefore, it is predicted that monosubstitution would favor the displacement of the chlorine atom at the C-4 position. Achieving substitution at the C-6 position might require more forcing conditions or specific directing effects.
Effects of the Nitro Group on SNAr Reactivity
The nitro group at the C-5 position is critical to the reactivity of the molecule in SNAr reactions. Its strong electron-withdrawing nature (-I and -R effects) significantly depletes the electron density of the pyridine ring, making it more electrophilic and susceptible to attack by nucleophiles.
The primary role of the nitro group is to stabilize the anionic Meisenheimer complex formed during the reaction. For an attack at C-4 (para to the nitro group) or C-6 (ortho to the nitro group), the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy of the reaction, making the SNAr process kinetically favorable, often allowing reactions to proceed under mild conditions.
Reduction Chemistry of the Nitro Group
The nitro group can be chemically reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceuticals and dyes. The presence of other reducible or sensitive functional groups, such as the chlorine atoms and the carboxylic acid, requires careful selection of the reducing agent to ensure chemoselectivity.
Common methods for the reduction of aromatic nitro groups that are compatible with aryl chlorides include:
Metal-Acid Systems : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid are classic and effective methods for selectively reducing nitro groups in the presence of aryl halides.
Catalytic Hydrogenation : While palladium on carbon (Pd/C) is a powerful catalyst, it can sometimes lead to hydrodehalogenation (loss of chlorine atoms). Alternative catalysts like Raney Nickel or platinum(IV) oxide may offer better selectivity. Using transfer hydrogenation methods, with a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265), can also be effective.
Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups, particularly in cases where other methods might fail.
The resulting 5-amino-4,6-dichloro-2-pyridinecarboxylic acid is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization or acylation.
Table 2: Potential Reagents for Selective Nitro Group Reduction
| Reagent System | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|
| SnCl₂ / HCl | Concentrated HCl, heat | High chemoselectivity for -NO₂ | Strongly acidic, workup can be complex |
| Fe / Acetic Acid | Acetic Acid, heat | Mild, cost-effective | Stoichiometric iron waste |
| H₂ / Raney Ni | H₂ gas, pressure, RT/heat | Clean reaction | Potential for dehalogenation |
Catalytic Hydrogenation and Chemoselective Reduction Methods
The reduction of the nitro group is a principal transformation for this compound. The primary challenge in the reduction of this polyfunctional compound is achieving chemoselectivity—targeting the nitro group while preserving the chloro substituents and the pyridine ring.
Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro groups to primary amines. This process typically involves molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. For a substrate like this compound, the selective reduction of the nitro group is generally feasible under controlled conditions, as nitro group reduction occurs under milder conditions than pyridine ring hydrogenation or hydrodehalogenation.
Key considerations for chemoselective reduction include:
Catalyst Choice: Palladium on carbon (Pd/C) is a widely used catalyst that is often effective for the chemoselective reduction of nitro groups in the presence of aryl halides. Platinum-based catalysts like platinum oxide (PtO₂) can also be used, though they may sometimes promote ring hydrogenation or dehalogenation under more forcing conditions. Iron-based catalysts, often used in the form of iron powder or iron(III) complexes with a silane (B1218182) reductant, offer high chemoselectivity for nitro group reduction over other reducible functionalities.
Reaction Conditions: Mild conditions, such as low to moderate hydrogen pressure and ambient temperature, favor the selective reduction of the nitro group. The choice of solvent can also influence the reaction's outcome.
Side Reactions: Potential side reactions include hydrodehalogenation (replacement of chlorine with hydrogen) and hydrogenation of the pyridine ring to a piperidine (B6355638) ring. Hydrodehalogenation is a known side reaction in palladium-catalyzed hydrogenations of aryl chlorides, while ring reduction typically requires more forcing conditions (higher pressures and temperatures) and more active catalysts like rhodium or ruthenium.
The table below summarizes various catalytic systems applicable to the chemoselective reduction of the nitro group on the title compound.
| Method | Typical Catalyst/Reagent | Reductant | Key Characteristics & Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, PtO₂ | H₂ | Highly efficient for nitro reduction. Selectivity for the nitro group over dehalogenation can be achieved under mild conditions. Risk of dehalogenation with prolonged reaction times or higher catalyst loading. |
| Transfer Hydrogenation | Pd/C, Raney Ni | Hydrazine (H₂NNH₂), Triethylsilane (Et₃SiH), Ammonium formate (HCO₂NH₄) | Avoids the need for pressurized H₂ gas. Generally provides good selectivity for the nitro group. |
| Metal-Catalyzed Reduction | FeCl₃ | Phenylsilane (PhSiH₃) | Offers excellent chemoselectivity for the nitro group over a wide array of other functional groups, including aryl halides, esters, and nitriles. researchgate.net |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Protons from acid | Classic method for nitro reduction. The acidic conditions are compatible with the carboxylic acid group, but the use of stoichiometric metal results in significant waste. |
Formation of Amino, Hydroxylamine (B1172632), and Azoxy Derivatives
The reduction of the nitro group on this compound can lead to several products depending on the reaction conditions and the extent of reduction. The primary derivatives are the amino, hydroxylamine, and azoxy compounds.
Amino Derivatives: The complete reduction of the nitro group yields the corresponding primary amine, 4-amino-6-chloro-5-nitro-2-pyridinecarboxylic acid . This is the most common and synthetically useful product, typically obtained via catalytic hydrogenation or using metal/acid systems. researchgate.netmdpi.com This transformation is a key step in synthesizing more complex molecules, as the resulting amino group can be further functionalized.
Hydroxylamine Derivatives: Partial reduction of the nitro group can be stopped at the hydroxylamine stage to form 4,6-dichloro-5-(hydroxyamino)-2-pyridinecarboxylic acid . This intermediate is often transient in catalytic hydrogenations and can be observed under carefully controlled conditions. researchgate.net Specific reagents or biocatalytic methods, such as those using nitroreductase enzymes, can selectively produce hydroxylamines from nitroaromatic compounds. pearson.com
Azoxy Derivatives: Azoxy compounds are formed through the condensation of a nitroso intermediate (formed during the initial stages of nitro reduction) and a hydroxylamine intermediate. This pathway is often favored under neutral or basic conditions and can lead to byproducts in catalytic hydrogenations. The formation of azoxy and related azo compounds can be suppressed by carrying out the reduction in an acidic medium, which prevents the accumulation of the necessary intermediates. mdpi.com
The progression of reduction can be summarized as follows: Nitro → Nitroso → Hydroxylamine → Amine
| Derivative | Structure Name | Formation Pathway | General Conditions |
|---|---|---|---|
| Amino | 4-Amino-6-chloro-5-nitro-2-pyridinecarboxylic acid | Complete reduction of the nitro group | Catalytic hydrogenation (e.g., Pd/C, H₂); Metal/acid (e.g., Fe/HCl) |
| Hydroxylamine | 4,6-Dichloro-5-(hydroxyamino)-2-pyridinecarboxylic acid | Partial, controlled reduction of the nitro group | Specific chemical reductants (e.g., Zn/NH₄Cl in water); Enzymatic reduction |
| Azoxy | (Structure varies) | Condensation of nitroso and hydroxylamine intermediates | Often a byproduct under neutral or basic reduction conditions |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgquimicaorganica.org
In the case of this compound, the ring is exceptionally deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing effects of four separate groups:
The pyridine nitrogen atom .
Two chloro groups (deactivating via induction).
One nitro group (strongly deactivating via resonance and induction).
One carboxylic acid group (deactivating via induction).
These groups drastically reduce the electron density of the pyridine ring, making it a very poor nucleophile. The only available position for substitution is the C-3 carbon. However, the extreme deactivation of the ring makes it highly unlikely for the compound to undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation under typical conditions. wikipedia.orgmasterorganicchemistry.comyoutube.com Attempting such reactions would likely require exceptionally harsh conditions that could lead to decomposition of the molecule rather than substitution. Therefore, for practical purposes, this compound is considered inert to electrophilic aromatic substitution.
Metal-Mediated Cross-Coupling Reactions
Metal-mediated cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the two chloro substituents at the C-4 and C-6 positions serve as handles for such transformations.
Aryl chlorides are generally less reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides or iodides. However, the electron-deficient nature of the pyridine ring in the target molecule enhances the reactivity of the C-Cl bonds, making them suitable substrates for various cross-coupling reactions. mdpi.com The two chlorine atoms are in electronically distinct environments (C-4 is para to the nitrogen, C-6 is ortho), which may allow for regioselective functionalization under specific catalytic conditions. nih.gov
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This is a versatile method for forming new aryl-aryl or aryl-alkyl bonds. The presence of the carboxylic acid may require the use of a non-nucleophilic base or a protection strategy to prevent unwanted side reactions.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) complexes and is performed in the presence of a base. Studies on analogous 4,6-dichloro-2-pyrone have shown high regioselectivity for reaction at the 6-position in Sonogashira couplings. nih.gov
The table below outlines the potential for these key cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Substitution of one or both Cl atoms with an aryl or alkyl group. |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Substitution of one or both Cl atoms with a vinyl group. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Substitution of one or both Cl atoms with an alkynyl group. |
Derivatization and Functionalization Strategies for 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Synthesis of Novel Ester and Amide Derivatives
The carboxylic acid group at the C-2 position is a prime site for derivatization into esters and amides. These transformations are fundamental for creating libraries of compounds with modulated solubility, steric properties, and biological activity.
Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be employed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol to yield the desired ester.
Amide synthesis is commonly achieved by first activating the carboxylic acid. youtube.com One method involves converting the acid to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov Another approach utilizes peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation by acting as dehydrating agents. youtube.com Microwave-assisted methods, sometimes using urea (B33335) in the presence of a base like pyridine (B92270), have also been developed for efficient amide synthesis. researchgate.net
| Derivative Type | Reagent (R-OH or R¹R²NH) | Potential Product Name |
|---|---|---|
| Ester | Methanol (B129727) (CH₃OH) | Methyl 4,6-dichloro-5-nitro-2-pyridinecarboxylate |
| Ester | Ethanol (C₂H₅OH) | Ethyl 4,6-dichloro-5-nitro-2-pyridinecarboxylate |
| Ester | Benzyl alcohol (C₆H₅CH₂OH) | Benzyl 4,6-dichloro-5-nitro-2-pyridinecarboxylate |
| Amide | Ammonia (NH₃) | 4,6-Dichloro-5-nitro-2-pyridinecarboxamide |
| Amide | Aniline (C₆H₅NH₂) | N-phenyl-4,6-dichloro-5-nitro-2-pyridinecarboxamide |
| Amide | Piperidine (B6355638) (C₅H₁₀NH) | (4,6-Dichloro-5-nitropyridin-2-yl)(piperidin-1-yl)methanone |
Modification of Halogen Substituents for Diverse Scaffolds
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's electron-deficient nature, significantly enhanced by the powerfully electron-withdrawing nitro group, facilitates the attack of nucleophiles. This allows for the selective replacement of the halogen substituents to introduce a variety of functional groups.
Regioselectivity is a key aspect of these reactions. The chlorine atom at the C-4 position is generally more reactive towards nucleophiles than the one at C-6. This is because the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4 can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. Studies on analogous compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that nucleophilic substitution occurs selectively at the C-4 position. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atoms, leading to diverse molecular scaffolds.
| Nucleophile | Example Reagent | Potential Product at C-4 |
|---|---|---|
| Amine | Benzylamine | 4-(Benzylamino)-6-chloro-5-nitro-2-pyridinecarboxylic acid |
| Alkoxide | Sodium methoxide | 6-Chloro-4-methoxy-5-nitro-2-pyridinecarboxylic acid |
| Thiolate | Sodium thiophenoxide | 6-Chloro-5-nitro-4-(phenylthio)-2-pyridinecarboxylic acid |
| Azide | Sodium azide | 4-Azido-6-chloro-5-nitro-2-pyridinecarboxylic acid |
Transformation of the Nitro Group to Various Nitrogen Functionalities
The nitro group is a versatile functional group that can be transformed into several other nitrogen-containing moieties, most notably the amino group. wikipedia.org The reduction of aromatic nitro compounds is a well-established and highly useful transformation in organic synthesis. jsynthchem.com
The most common transformation is the complete reduction of the nitro group to a primary amine (aniline derivative). This can be achieved using various methods:
Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is often clean and high-yielding.
Metals in Acidic Media: A classic method involves the use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.comreddit.com
Under controlled conditions, the nitro group can be partially reduced to afford other nitrogen functionalities. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org Other reagents can lead to the formation of azo or azoxy compounds, further expanding the synthetic possibilities. commonorganicchemistry.com
| Target Functionality | Typical Reagents | Resulting Moiety |
|---|---|---|
| Amine | H₂, Pd/C or Fe/HCl or SnCl₂ | -NH₂ |
| Hydroxylamine | Zn, NH₄Cl | -NHOH |
| Nitroso | Controlled reduction (e.g., specific nitroreductases) | -NO |
| Azo compound | LiAlH₄ or NaBH₄ with catalysts | -N=N-R |
Regioselective Functionalization of the Pyridine Nucleus
Direct C-H functionalization of the 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid nucleus presents a significant challenge. The pyridine ring is already heavily substituted and rendered electron-poor by the chloro, nitro, and carboxylic acid groups. The only available position for direct substitution is at C-3. However, the inherent electronic properties of the pyridine ring generally disfavor functionalization at this meta-position. nih.gov
Modern approaches to functionalizing the C-3 position of pyridines often require complex strategies, such as a temporary dearomatization of the ring to form a more reactive electron-rich intermediate, followed by an electrophilic functionalization and subsequent rearomatization. researchgate.net Given the existing substituents on the target molecule, such strategies would need to be carefully designed to be compatible with the other functional groups.
A more plausible strategy for introducing new substituents onto the pyridine ring would involve a multi-step sequence. For example, the nitro group could first be reduced to an amino group. An amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. While the remaining chloro and carboxyl groups are deactivating, the powerful activating effect of the amino group could potentially direct electrophiles to the C-3 position, enabling reactions like halogenation or nitration at that site, albeit likely under forcing conditions.
Development of Complex Polyfunctionalized Pyridine Architectures
The true synthetic utility of this compound lies in the sequential and selective manipulation of its multiple functional groups. By combining the strategies outlined in the previous sections, complex, polyfunctionalized pyridine architectures can be constructed. A judicious choice of reaction sequence is critical to success, as the reactivity of each functional group can be influenced by the others.
A hypothetical synthetic pathway to a complex derivative could proceed as follows:
Esterification: The carboxylic acid is first protected as a methyl ester to prevent it from interfering with subsequent base-sensitive reactions.
Selective Nucleophilic Substitution: The more reactive C-4 chlorine is selectively displaced by a primary amine (e.g., benzylamine).
Nitro Group Reduction: The nitro group is then reduced to an amino group using a chemoselective reagent like SnCl₂ that will not affect the remaining C-6 chlorine or the ester.
Amide Formation: The newly formed amino group at C-5 can be acylated with an acyl chloride to introduce another substituent.
Second Nucleophilic Substitution: The less reactive C-6 chlorine can be substituted under more forcing conditions with a different nucleophile, such as sodium methoxide.
Hydrolysis: Finally, the methyl ester can be hydrolyzed back to the carboxylic acid if desired.
This step-wise approach allows for the controlled installation of multiple, distinct functional groups onto the pyridine scaffold, highlighting its value as a building block for complex target molecules.
| Step | Reaction Type | Functional Group Modified | Example Transformation |
|---|---|---|---|
| 1 | Esterification | Carboxylic Acid (-COOH) | -COOH → -COOCH₃ |
| 2 | SNAr | C-4 Chlorine (-Cl) | -Cl → -NHCH₂Ph |
| 3 | Nitro Reduction | Nitro (-NO₂) | -NO₂ → -NH₂ |
| 4 | Acylation | C-5 Amine (-NH₂) | -NH₂ → -NHCOCH₃ |
| 5 | SNAr | C-6 Chlorine (-Cl) | -Cl → -OCH₃ |
Spectroscopic and Structural Elucidation of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR for Structural Assignment
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments used for the initial structural assessment of "4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid."
In the ¹H NMR spectrum, the chemical shift of the single proton on the pyridine (B92270) ring is influenced by the electron-withdrawing effects of the two chlorine atoms, the nitro group, and the carboxylic acid group. This proton is expected to appear in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, due to the significant deshielding from the adjacent electronegative substituents. The carboxylic acid proton, being highly acidic, would exhibit a broad singlet at a chemical shift typically greater than 10 ppm, and its signal would disappear upon the addition of D₂O.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (highest ppm value), typically in the range of 160-170 ppm. The carbon atoms directly attached to the chlorine atoms and the nitro group would also be significantly deshielded, appearing at higher chemical shifts compared to unsubstituted pyridine.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine-H | 8.0 - 9.0 | Singlet | Deshielded by adjacent electron-withdrawing groups. |
| Carboxyl-H | > 10 | Broad Singlet | Acidic proton, exchanges with D₂O. |
| Carboxyl-C | 160 - 170 | Singlet | Carbonyl carbon. |
| C-Cl | 140 - 155 | Singlet | Deshielded by chlorine. |
| C-NO₂ | 145 - 160 | Singlet | Deshielded by the nitro group. |
| Other Pyridine-C | 120 - 140 | Singlet | Chemical shifts depend on the position relative to substituents. |
Note: The above data is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound" itself, with only one ring proton, a COSY spectrum would be of limited use. However, for derivatives with additional protons, COSY would be invaluable in identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of the title compound would show a cross-peak connecting the signal of the pyridine ring proton to the signal of the carbon atom it is attached to. This provides a direct link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. For "this compound," HMBC would be critical. For instance, the carboxylic acid proton could show a correlation to the C2 and C3 carbons of the pyridine ring. The ring proton would show correlations to neighboring carbon atoms, helping to definitively assign the carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H and C=O stretches are also observable, Raman is often particularly useful for identifying symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to give strong signals in the Raman spectrum.
Interactive Data Table: Characteristic FT-IR and Raman Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong (IR) |
| Nitro Group | Asymmetric NO₂ stretch | 1520 - 1560 | Strong (IR, Raman) |
| Nitro Group | Symmetric NO₂ stretch | 1340 - 1380 | Strong (IR, Raman) |
| Aromatic Ring | C=C, C=N stretches | 1400 - 1600 | Medium-Strong |
| C-Cl | C-Cl stretch | < 800 | Medium-Strong (IR) |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For "this compound" (C₆H₂Cl₂N₂O₄), the molecular weight is approximately 236.99 g/mol . In a high-resolution mass spectrum, the exact mass can be measured with high precision, allowing for the determination of the molecular formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks having relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron ionization (EI) would likely lead to extensive fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). The nitro group can be lost as NO₂ (M-46). The loss of chlorine atoms (M-35/37) is also a probable fragmentation pathway. Analysis of these fragment ions helps to piece together the structure of the original molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of "this compound," it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.
This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyridine ring and the geometry of the substituents. Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. Pi-pi stacking interactions between the pyridine rings might also be observed. This detailed structural information is invaluable for understanding the physical properties and reactivity of the compound. While no specific crystal structure data for the title compound was found in the public domain during the literature search for this article, a study on the related compound 4,6-dichloro-5-nitrobenzofuroxan has shown that polymorphism can occur, where the compound crystallizes in different crystal structures depending on the solvent used.
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and are widely used for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally labile compounds like "this compound." Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or phosphoric acid), would be a suitable method for its analysis. The retention time of the compound would depend on its polarity and the specific chromatographic conditions. HPLC coupled with a UV detector would be effective for quantification, as the aromatic ring and nitro group are strong chromophores.
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its low volatility and potential for thermal decomposition. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would allow for its analysis by GC. This approach can be useful for purity assessment and for the analysis of reaction mixtures where other components are also amenable to GC analysis. The choice of column (e.g., a polar or non-polar capillary column) and detector (e.g., a flame ionization detector or a mass spectrometer) would depend on the specific analytical needs.
Computational and Theoretical Investigations of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. electrochemsci.org It provides a good balance between accuracy and computational cost, making it suitable for investigating molecules of moderate size. DFT calculations can elucidate the electronic structure and predict the reactivity of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. fiveable.melibretexts.orgyoutube.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. fiveable.melibretexts.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates high reactivity. mdpi.com For this compound, the electron-withdrawing nature of the chlorine and nitro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily located on the pyridine (B92270) ring and carboxylic acid group. |
| LUMO | -3.2 | Primarily located on the nitro group and the pyridine ring. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is mapped onto the electron density surface, with different colors representing different potential values. Red typically indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). wuxiapptec.comyoutube.com Green and yellow represent intermediate potential values. youtube.com
For this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen of the pyridine ring. wuxiapptec.comyoutube.com A high positive potential would be expected around the acidic hydrogen of the carboxylic acid group. wuxiapptec.com This information is invaluable for predicting sites of electrophilic and nucleophilic attack. wuxiapptec.com
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of this compound and its behavior in a solvent. mdpi.com
These simulations can reveal the preferred conformations of the molecule, including the orientation of the carboxylic acid and nitro groups relative to the pyridine ring. Furthermore, MD simulations can model the interactions between the molecule and solvent molecules, providing information on solvation and how the solvent might influence the molecule's structure and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the calculation of activation energies. For instance, DFT calculations have been used to investigate the nucleophilic substitution reactions of similar chlorinated nitroaromatic compounds. nih.govnih.govmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For example, DFT calculations can be used to predict infrared (IR) and Raman vibrational frequencies, as well as UV-Vis electronic absorption spectra. researchgate.netmdpi.comresearchgate.net Agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and simulating UV-Vis spectra. mdpi.comresearchgate.net
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| C=O Stretch (IR, cm⁻¹) | 1720 | 1715 |
| N-O Stretch (IR, cm⁻¹) | 1550 | 1545 |
| λmax (UV-Vis, nm) | 285 | 290 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Prediction of Noncovalent Interactions in Crystal Packing and Supramolecular Assemblies
The arrangement of molecules in a crystal is governed by noncovalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govresearchgate.netmdpi.comrsc.orgmdpi.com Computational methods can be used to predict and analyze these interactions, providing insight into the crystal packing of this compound. The presence of a carboxylic acid group suggests the potential for strong hydrogen bonding, while the chlorinated pyridine ring could participate in halogen bonding and π-π stacking. Understanding these interactions is crucial for crystal engineering and materials science. mdpi.com
Applications of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid As a Synthetic Building Block
Role in Heterocyclic Ring System Construction
The structure of 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid makes it a plausible precursor for the synthesis of various fused heterocyclic ring systems. The presence of reactive chlorine atoms and a nitro group on the pyridine (B92270) ring allows for nucleophilic substitution and reductive cyclization reactions, which are common strategies for building bicyclic and polycyclic heteroaromatics.
One of the key potential applications is in the synthesis of pyrido[2,3-b]pyrazines. The ortho-positioning of the nitro group and a chlorine atom could facilitate a reaction with a 1,2-diamine. This would involve an initial nucleophilic aromatic substitution of the chlorine atom, followed by reduction of the nitro group to an amine and subsequent intramolecular cyclization to form the pyrazine (B50134) ring.
Similarly, the synthesis of furopyridines or thienopyridines could be envisioned. Reactions with appropriate nucleophiles, such as α-hydroxy ketones or α-mercapto ketones, could lead to the construction of a fused furan (B31954) or thiophene (B33073) ring, respectively. The carboxylic acid group at the 2-position can also be utilized for cyclization reactions, potentially after conversion to a more reactive derivative like an acid chloride or an ester.
While direct examples involving this compound are scarce, the general reactivity of dichloronitropyridine derivatives supports their role as key intermediates in the formation of complex heterocyclic frameworks. These frameworks are often the core of biologically active molecules.
Precursor to Advanced Pharmaceutical Intermediates
Substituted pyridinecarboxylic acids are crucial components in the synthesis of numerous pharmaceutical agents. The functional groups on this compound allow for a variety of chemical transformations to generate advanced pharmaceutical intermediates.
The chlorine atoms can be selectively replaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents. This is a common strategy in medicinal chemistry for tuning the pharmacological properties of a lead compound. For instance, reaction with a specific amine could introduce a side chain that enhances the binding affinity of the molecule to a biological target.
The nitro group can be reduced to an amino group, which can then be further functionalized. For example, the resulting amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides. These transformations are fundamental in the synthesis of many drug candidates.
The carboxylic acid group provides a handle for forming amide or ester linkages. Coupling of the carboxylic acid with various amines or alcohols is a standard method for assembling larger molecules and is a cornerstone of peptide and peptidomimetic synthesis.
Given the prevalence of pyridine-based scaffolds in modern pharmaceuticals, including kinase inhibitors and antiviral agents, this compound represents a potential starting material for the synthesis of novel drug candidates.
Precursor to Agrochemical Intermediates
The field of agrochemicals heavily relies on heterocyclic chemistry for the development of new herbicides, fungicides, and insecticides. Substituted picolinic acids, in particular, are a well-established class of herbicides.
The structural features of this compound are reminiscent of those found in some herbicidal compounds. The chlorine and nitro substituents can influence the biological activity and selectivity of the molecule. Synthetic modifications of this scaffold could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
For example, nucleophilic substitution of one or both chlorine atoms could be used to introduce moieties that enhance the herbicidal or fungicidal activity. The carboxylic acid can be converted to esters or amides, which can affect the uptake and translocation of the compound in plants. The nitro group can also be a key pharmacophore or a precursor to other functional groups that modulate the biological activity.
The synthesis of novel pyridine-based agrochemicals often involves the use of highly functionalized intermediates like this compound to build molecular complexity and fine-tune the desired properties.
Utility in the Synthesis of Functional Materials
While there is no specific information found regarding the use of this compound in the synthesis of functional materials, its highly conjugated and functionalized structure suggests potential applications in this area. Pyridine-containing polymers and organic dyes are known for their interesting optical and electronic properties.
The carboxylic acid group allows for the incorporation of this molecule into polymer chains through condensation polymerization. The presence of chlorine and nitro groups could be used to tune the electronic properties of the resulting material. Such materials could have applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.
Furthermore, the molecule could serve as a scaffold for the synthesis of novel dyes and pigments. The chromophoric nature of the nitropyridine system can be modified by replacing the chlorine atoms with other functional groups to alter the absorption and emission properties of the molecule.
Potential as a Ligand or Precursor to Catalytic Species
Pyridinecarboxylic acids are well-known ligands in coordination chemistry, capable of binding to a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The resulting metal complexes can have interesting catalytic, magnetic, or photophysical properties.
This compound could potentially serve as a ligand for the synthesis of novel metal complexes. The electron-withdrawing nature of the chlorine and nitro substituents would significantly influence the electronic properties of the pyridine ring, which in turn would affect the coordination properties of the ligand and the reactivity of the resulting metal complex.
These metal complexes could be explored for their catalytic activity in various organic transformations. For example, they could be investigated as catalysts for oxidation, reduction, or cross-coupling reactions. The functional groups on the ligand could also provide opportunities for immobilizing the catalyst on a solid support.
Structure Reactivity Relationship Srr Studies of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Influence of Substituents on Chemical Reactivity and Regioselectivity
The pyridine (B92270) ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of strongly electron-withdrawing substituents. In 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid, the nitro group (-NO2) and the two chlorine atoms (-Cl) exert powerful electron-withdrawing inductive and resonance effects. This severe electron deficiency activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions.
The regioselectivity of nucleophilic attack is a critical aspect of the reactivity of this compound. The potential sites for nucleophilic substitution are the carbon atoms bearing the chlorine atoms (C4 and C6). The directing influence of the substituents determines which of these positions is more susceptible to attack.
Steric Effects : The steric hindrance around the C4 and C6 positions can also influence the regioselectivity. The proximity of the nitro group at C5 to both C4 and C6, and the carboxylic acid group at C2 to C6, can create steric congestion that may favor attack at the less hindered position.
In analogous systems, such as 2,6-dichloro-3-nitropyridine (B41883), nucleophilic attack is observed at the C2 position, which is ortho to the nitro group. This is attributed to the strong inductive electron-withdrawing effect of the nitro group, making the ortho position more electron-deficient. By analogy, in this compound, both C4 and C6 are ortho to the C5-nitro group, suggesting both are highly activated. The ultimate regioselectivity will be a balance between these electronic activations and the steric environment of each site.
Correlation Between Molecular Structure and Reaction Efficiency
The efficiency of reactions involving this compound is intrinsically linked to its molecular structure. The high degree of activation provided by the nitro and chloro substituents facilitates nucleophilic substitution reactions, often allowing them to proceed under relatively mild conditions with high efficiency.
Mechanistic Insights into Functional Group Transformations
The functional groups of this compound can undergo various transformations, each with its own mechanistic pathway.
Nucleophilic Aromatic Substitution (SNAr) : As previously discussed, this is a prominent reaction for this molecule. The mechanism involves a two-step addition-elimination process. A nucleophile attacks one of the chlorine-bearing carbon atoms (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the chloride ion is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction rate and is enhanced by the electron-withdrawing groups.
Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of various heterocyclic compounds. This reduction can be achieved using a variety of reagents, such as metal catalysts (e.g., Pd/C) with a hydrogen source, or dissolving metals (e.g., Sn/HCl). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.
Reactions of the Carboxylic Acid Group : The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride. These transformations generally proceed through nucleophilic acyl substitution mechanisms. For instance, esterification in the presence of an acid catalyst involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. The electron-withdrawing nature of the substituents on the pyridine ring is expected to increase the electrophilicity of the carboxylic acid's carbonyl carbon, potentially facilitating these reactions.
Analysis of Substituent Effects on Acidic Properties
The acidity of this compound is significantly influenced by the electronic effects of the substituents on the pyridine ring. The strength of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.
The presence of the three strong electron-withdrawing groups (two chloro and one nitro) has a profound impact on the acidity of the carboxylic acid at the C2 position. These groups act to stabilize the negative charge of the carboxylate anion through their inductive effects. By pulling electron density away from the carboxylate group, they disperse the negative charge, making the anion more stable. A more stable conjugate base corresponds to a stronger acid.
This principle is well-established for substituted benzoic acids, where electron-withdrawing groups increase acidity. For example, the pKa of benzoic acid is 4.20, while the pKa of p-nitrobenzoic acid is 3.44, indicating a significant increase in acidity due to the electron-withdrawing nitro group.
While the specific experimental pKa value for this compound is not available in the provided search results, it can be confidently predicted to be a much stronger acid than unsubstituted pyridine-2-carboxylic acid (pKa ≈ 5.2). The cumulative electron-withdrawing effect of the two chloro groups and the nitro group would lead to a substantial decrease in the pKa value.
The following table provides a qualitative comparison of the expected acidity based on substituent effects, using benzoic acid as a reference.
| Compound | Substituents | Expected Effect on Acidity | Predicted Relative Acidity |
| Benzoic Acid | -H | Reference | - |
| p-Nitrobenzoic Acid | -NO2 (para) | Electron-withdrawing, increases acidity | Stronger than benzoic acid |
| 2,4-Dichlorobenzoic Acid | -Cl (ortho, para) | Electron-withdrawing, increases acidity | Stronger than benzoic acid |
| This compound | -Cl (meta, para to COOH), -NO2 (meta to COOH) on a pyridine ring | Strongly electron-withdrawing, significantly increases acidity | Expected to be a very strong carboxylic acid |
It is important to note that the nitrogen atom in the pyridine ring also has an electron-withdrawing effect, further contributing to the increased acidity compared to a corresponding benzene (B151609) derivative.
Advanced Synthetic Methodologies and Process Intensification for Derivatives of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Catalytic Approaches for Selective Transformations
The inherent reactivity of the functional groups on the 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid scaffold—two chlorine atoms, a nitro group, and a carboxylic acid—necessitates the use of highly selective catalytic methods to achieve desired molecular transformations without resorting to cumbersome protection-deprotection strategies.
Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the selective functionalization of the C-Cl bonds. nih.gov While halides adjacent to the ring nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can invert this selectivity, favoring coupling at the C4 position of 2,4-dichloropyridines. nih.gov This ligand-controlled regioselectivity is instrumental in synthesizing a diverse array of derivatives. Furthermore, ligand-free conditions have also been shown to enhance C4-selectivity in Suzuki couplings of related dichloropyridines. nih.gov
Another critical transformation is the selective reduction of the nitro group to an amino group, which opens up a plethora of subsequent derivatization possibilities. Traditional methods often employ harsh reagents that can affect the chloro and carboxylic acid functionalities. commonorganicchemistry.com Modern catalytic systems, such as those utilizing nickel catalysts with hydrosilanes, provide a mild and chemoselective alternative for the reduction of aromatic nitro compounds in the presence of other sensitive groups. rsc.org Similarly, zinc or magnesium in the presence of hydrazine (B178648) glyoxylate (B1226380) has been demonstrated as an effective system for the selective reduction of aromatic nitro compounds, offering a cost-effective and efficient pathway. niscpr.res.in
The development of novel catalytic systems for direct C-H amination is also a promising avenue for the late-stage functionalization of pyridine (B92270) rings, potentially offering new routes to derivatives that are not easily accessible through traditional methods. nih.gov
Table 1: Comparison of Catalytic Methods for Selective Transformations
| Transformation | Catalyst System | Key Advantages | Potential Application for this compound |
| C4-Cl Functionalization | Pd/Sterically Hindered NHC Ligand | High regioselectivity for the C4 position, broad substrate scope. nih.gov | Selective introduction of aryl, heteroaryl, or alkyl groups at the C4 position. |
| Nitro Group Reduction | Ni(acac)₂ / PMHS | High chemoselectivity, mild reaction conditions. rsc.org | Selective reduction to the corresponding 5-amino derivative without affecting the chloro or carboxylic acid groups. |
| Nitro Group Reduction | Zn or Mg / Hydrazine Glyoxylate | Cost-effective, rapid reaction at room temperature. niscpr.res.in | An alternative, efficient method for the synthesis of the 5-amino derivative. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or unstable intermediates. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivities. researchgate.net
For the synthesis of derivatives of this compound, flow chemistry can be particularly beneficial. For example, nitration reactions are often highly exothermic and can pose safety risks in batch processing. Performing such reactions in a continuous flow setup minimizes the reaction volume at any given time, thereby enhancing safety. uc.pt
Furthermore, multi-step sequences can be "telescoped" in a continuous flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. This approach can significantly reduce waste and processing time. unimi.it For instance, a flow process could be envisioned where a derivative of this compound undergoes a selective catalytic reduction of the nitro group in one reactor, followed by an in-line amidation or esterification in a subsequent reactor. The use of immobilized reagents and scavengers within the flow path can further streamline the purification process. durham.ac.uk
The synthesis of carboxylic acids using gaseous reagents like carbon dioxide has also been successfully demonstrated in tube-in-tube gas permeable membrane reactors, which could be adapted for transformations of the carboxylic acid group on the target molecule. durham.ac.uk
Table 2: Potential Applications of Flow Chemistry in the Synthesis of Derivatives
| Synthetic Step | Advantage of Flow Chemistry | Example of a Relevant Flow Process |
| Nitration | Enhanced safety due to small reaction volumes and superior heat transfer. | Continuous nitration of aromatic compounds in microreactors. |
| Multi-step Synthesis | Reduced processing time and waste through telescoping of reactions. | Sequential flow processes for the synthesis of heterocycles. uc.pt |
| Purification | In-line purification using immobilized scavengers and reagents. | Catch-and-release purification strategies. durham.ac.uk |
| Gas-Liquid Reactions | Efficient and safe handling of gaseous reagents. | Synthesis of carboxylic acids using CO₂ in a tube-in-tube reactor. durham.ac.uk |
Chemoenzymatic Synthesis for Enhanced Selectivity
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex molecules with high stereoselectivity and regioselectivity under mild conditions.
For derivatives of this compound, nitroreductase enzymes (NR) present a highly attractive option for the selective reduction of the nitro group to an amine. acs.orgresearchgate.net These enzymes often exhibit remarkable chemoselectivity, leaving other reducible functional groups untouched. chemrxiv.org The use of nitroreductases can circumvent the need for heavy metal catalysts and harsh reducing agents, aligning with the principles of green chemistry. researchgate.net Recent advancements have focused on protein engineering to enhance the activity and stability of these enzymes, making them more suitable for industrial applications. acs.org
Lipases are another class of enzymes with significant potential for the derivatization of the carboxylic acid moiety. These enzymes can catalyze esterification and amidation reactions with high selectivity, often in non-aqueous media. nih.govscielo.br Lipase-catalyzed esterification of the carboxylic acid group could be employed to introduce a variety of alkyl or aryl groups, and the mild reaction conditions would likely be compatible with the other functional groups on the pyridine ring. researchgate.net The enantioselective nature of many lipases could also be exploited in the synthesis of chiral derivatives. mdpi.com
The combination of chemical synthesis to create the core structure of this compound, followed by enzymatic transformations for specific functional group manipulations, exemplifies a powerful chemoenzymatic strategy. nih.gov
Table 3: Potential Chemoenzymatic Transformations
| Functional Group | Enzyme Class | Transformation | Advantages |
| Nitro Group | Nitroreductase (NR) | Reduction to Amine | High chemoselectivity, mild aqueous conditions, avoids heavy metals. acs.orgresearchgate.net |
| Carboxylic Acid | Lipase | Esterification / Amidation | High selectivity, mild reaction conditions, potential for enantioselectivity. nih.govscielo.br |
Sustainable Synthesis Approaches and Life Cycle Assessment
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry, aiming to minimize environmental impact and enhance process safety. ijarsct.co.innih.gov For the synthesis of derivatives of this compound, several sustainable approaches can be considered.
The use of greener solvents, such as water, ethanol, or ionic liquids, can significantly reduce the environmental footprint of a synthetic process. rasayanjournal.co.in Solvent-free reactions, facilitated by techniques like microwave-assisted synthesis or mechanochemistry, offer an even more sustainable alternative by eliminating solvent use altogether. mdpi.com Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov
The choice of catalysts is also a critical aspect of sustainable synthesis. The use of abundant and non-toxic metal catalysts, or even metal-free catalytic systems, is preferred over rare and toxic heavy metals. researchgate.net Biocatalysis, as discussed in the previous section, represents an inherently green approach due to the biodegradable nature of enzymes and the mild, aqueous conditions under which they typically operate.
Table 4: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Relevance to Synthesis of Derivatives |
| Atom Economy | Efficiency of a reaction in converting reactants to the desired product. | Higher atom economy means less waste generation. |
| E-Factor | Mass of waste produced per unit mass of product. | A lower E-factor indicates a more sustainable process. |
| Process Mass Intensity (PMI) | Total mass of materials used per unit mass of the final product. | A lower PMI signifies a more resource-efficient process. |
| Solvent and Catalyst Selection | Use of non-toxic, renewable, and recyclable solvents and catalysts. | Reduces environmental and health impacts. |
Future Research Directions and Challenges in the Chemistry of 4,6 Dichloro 5 Nitro 2 Pyridinecarboxylic Acid
Exploration of Unconventional Reactivity Patterns
The electron-deficient nature of the pyridine (B92270) ring in 4,6-dichloro-5-nitro-2-pyridinecarboxylic acid, exacerbated by the presence of two chlorine atoms and a nitro group, makes it a prime candidate for exploring reactivity that deviates from classical pyridine chemistry.
Future research will likely focus on several key areas:
Concerted Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions on electron-poor aromatics and heterocycles are well-established, typically proceeding through a two-step addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that some of these reactions may proceed through a concerted mechanism. nih.govpressbooks.publibretexts.orglibretexts.org The specific electronic and steric environment of this compound could favor such a concerted pathway. Detailed kinetic and computational studies are needed to elucidate the precise mechanism of nucleophilic substitution at the C4 and C6 positions, which could challenge long-held assumptions and refine our understanding of SNAr reactions on highly substituted pyridines.
Dearomatization-Rearomatization Strategies: A powerful method for functionalizing pyridines involves a sequence of dearomatization followed by rearomatization. rsc.orgnih.gov This approach could provide access to novel derivatives of the target compound that are inaccessible through direct substitution. Research could explore catalytic stereoselective dearomatization reactions, such as hydroboration, followed by functionalization and subsequent rearomatization to introduce new substituents with high regioselectivity. mdpi.comacs.org
Nitro Group as a Directing Group in C-H Activation: The nitro group is a powerful directing group in C-H activation chemistry. rsc.org While C-H functionalization of pyridines typically favors the C2 and C4 positions due to the ring's inherent electronics, the directing effect of the nitro group could be harnessed to achieve unprecedented C3 functionalization. researchgate.netnih.govnih.gov Exploring transition-metal-catalyzed reactions aimed at activating the C-H bond at the C3 position represents a significant challenge and a promising direction for creating unique molecular architectures.
| Potential Unconventional Reaction | Expected Outcome | Research Challenge |
| Concerted SNAr | Faster reaction rates and different selectivity profiles compared to stepwise mechanisms. | Detailed kinetic and computational modeling is required to distinguish between concerted and stepwise pathways. |
| Dearomatization-Rearomatization | Access to novel, densely functionalized pyridine derivatives with controlled stereochemistry. | Controlling the regioselectivity of both the dearomatization and rearomatization steps. rsc.orgnih.gov |
| Nitro-Directed C3-H Functionalization | Introduction of substituents at the electronically disfavored C3 position. | Overcoming the inherent reactivity of the pyridine ring which favors functionalization at other positions. rsc.org |
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted pyridines, particularly those with a defined pattern of electron-withdrawing groups, remains a significant challenge in organic chemistry. nih.gov Current methods often require harsh conditions, multi-step sequences, and suffer from limited scope. oist.jp Future research will be directed towards more elegant and efficient strategies.
Key areas for development include:
Transition-Metal-Catalyzed Assembly: Modern synthetic methods increasingly rely on transition-metal catalysis to construct complex heterocyclic cores. nih.govresearchgate.netmdpi.com Future routes could involve convergent strategies where simpler, pre-functionalized fragments are coupled using catalysts (e.g., Palladium, Copper, Rhodium) to assemble the pyridine ring in a single step. This could involve novel cycloaddition or annulation strategies that offer greater control over the substitution pattern. organic-chemistry.org
Late-Stage Functionalization: Instead of building the molecule from scratch, an alternative approach is the late-stage functionalization of a simpler pyridine-2-carboxylic acid core. This would involve the development of highly regioselective chlorination and nitration methods that can operate on an already substituted pyridine ring without leading to mixtures of products.
Flow Chemistry for Improved Safety and Efficiency: The nitration step in the synthesis of such compounds can be hazardous on a large scale. The use of continuous flow reactors could mitigate these risks by using small reaction volumes at any given time. Furthermore, flow chemistry can enable the use of reaction conditions (e.g., high temperatures and pressures) that are not easily accessible in batch processing, potentially leading to higher yields and shorter reaction times.
| Synthetic Strategy | Advantages | Challenges |
| Transition-Metal-Catalyzed Annulation | High convergency, potential for stereocontrol, access to diverse analogues. organic-chemistry.org | Catalyst sensitivity to functional groups, cost of precious metal catalysts. |
| Late-Stage Functionalization | Potentially shorter synthetic routes from common starting materials. | Achieving high regioselectivity on a pre-substituted, electron-deficient ring. researchgate.net |
| Continuous Flow Synthesis | Enhanced safety for hazardous reactions (e.g., nitration), improved process control and scalability. | Initial investment in specialized equipment, optimization of flow parameters. |
Expansion of Its Role in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. acsgcipr.orgacs.org The electrophilic nature of the this compound scaffold makes it an intriguing, yet challenging, substrate for MCRs.
Future research could investigate its participation in:
Isocyanide-Based MCRs (Ugi and Passerini Reactions): The carboxylic acid functionality of the title compound is a key component for both the Ugi and Passerini reactions. nih.govbaranlab.orgresearchgate.netebrary.netwikipedia.org Researchers could explore using the molecule as the acid component, reacting it with aldehydes/ketones, isocyanides, and (in the case of the Ugi reaction) amines. The challenge lies in the potential for the highly reactive pyridine core to undergo side reactions under the MCR conditions. Success in this area would rapidly generate libraries of complex molecules with potential biological activity.
MCRs Involving Nucleophilic Attack on the Pyridine Ring: The electron-deficient ring is susceptible to nucleophilic attack. It may be possible to design novel MCRs where one of the components acts as a nucleophile that adds to the C4 or C6 position, initiating a cascade of reactions with other components present in the mixture. This could lead to the formation of fused heterocyclic systems.
Catalytic MCRs: The development of catalytic systems is crucial for expanding the scope of MCRs. acs.org Research into finding suitable catalysts (e.g., Lewis acids, organocatalysts) that can activate the pyridine ring or the other reaction partners without promoting decomposition would be a significant advancement.
Integration with Machine Learning for Synthetic Route Prediction and Optimization
The complexity of synthesizing molecules like this compound makes it an ideal case for the application of artificial intelligence (AI) and machine learning (ML). sciety.org These tools are revolutionizing how chemists approach the design of synthetic routes. nih.gov
Future integration of machine learning could focus on:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze a target molecule and propose multiple synthetic pathways by breaking it down into simpler, commercially available starting materials. illinois.eduacs.org For a complex target like this, ML models could uncover non-intuitive or novel disconnection strategies that a human chemist might overlook. Recent advances in transfer learning show particular promise for improving predictions for complex heterocycles where training data may be sparse. chemrxiv.orgacs.orgox.ac.ukresearchgate.net
Reaction Condition Optimization: Once a promising synthetic route is identified, ML algorithms can be used to optimize reaction conditions (e.g., temperature, solvent, catalyst, time). preprints.orgresearchgate.net By learning from existing reaction data, these models can predict the conditions that will maximize yield and minimize byproducts, thereby reducing the number of experiments needed.
Predicting Unconventional Reactivity: As machine learning models become more sophisticated, they may be able to predict the unconventional reactivity patterns discussed in section 10.1. By analyzing the electronic structure and known reactivity of similar compounds, AI could highlight the potential for unexpected reactions, guiding experimental chemists toward new discoveries.
| Machine Learning Application | Objective | Potential Impact |
| Retrosynthetic Analysis | To identify novel and efficient synthetic pathways to the target molecule and its derivatives. acs.org | Acceleration of the discovery process by proposing routes that are not obvious from traditional chemical knowledge. |
| Reaction Optimization | To predict the optimal set of conditions for each step in a synthesis to maximize yield and purity. preprints.org | Reduction in experimental effort, cost, and waste associated with process development. |
| Reactivity Prediction | To identify potential unconventional reaction pathways based on the molecule's electronic structure. | Guiding researchers to explore novel chemical transformations and discover new reactivity principles. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid, and how can reaction parameters be optimized?
- Methodological Answer :
- Step 1 : Start with a pyridine precursor (e.g., 2-pyridinecarboxylic acid) and introduce chloro groups via electrophilic substitution using chlorinating agents like POCl₃ or PCl₅. Sequential chlorination at positions 4 and 6 may require temperature modulation (e.g., 80–110°C) .
- Step 2 : Nitration at position 5 can be achieved using HNO₃/H₂SO₄. Monitor reaction time to avoid over-nitration, which may lead to byproducts.
- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC (>95% purity threshold) .
Q. Which analytical techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 8.5–9.0 ppm for nitro-substituted pyridines) and confirms substitution patterns. ¹³C NMR detects carbonyl (C=O, ~165–170 ppm) and nitro group effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated: 236.55 g/mol) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The nitro group’s electron-withdrawing effect directs nucleophilic attacks to positions 4 and 5. Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories to optimize solvent choice for specific transformations .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer :
- Controlled Stability Studies : Prepare solutions in HCl (0.1–2 M) and monitor degradation via UV-Vis at 254 nm over 24 hours. Compare half-lives across pH levels.
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., decarboxylation or nitro group reduction). Reference analogous compounds (e.g., 5-nitro-2-pyridinecarboxylic acid derivatives) to infer pathways .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Co-crystallization : Use co-formers like 4-dimethylaminopyridine to enhance lattice stability.
- Solvent Screening : Test high-polarity solvents (e.g., DMSO) or mixed solvents (e.g., acetonitrile/water) to improve crystal growth.
- Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours may yield diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
